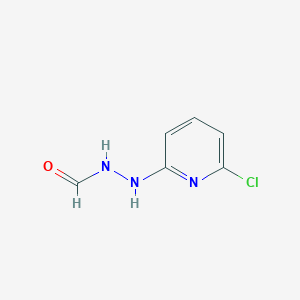

N'-(6-Chloropyridin-2-yl)formohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N’-(6-Chloropyridin-2-yl)formohydrazide is a chemical compound with the CAS Number: 66999-50-6 . Its molecular formula is C6H6ClN3O and it has a molecular weight of 171.58 . The compound is also known by its IUPAC name, N’-(6-chloro-2-pyridinyl)formic hydrazide .

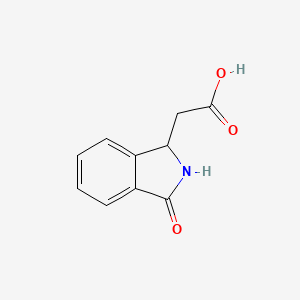

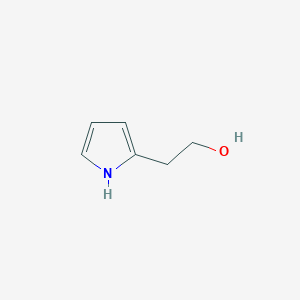

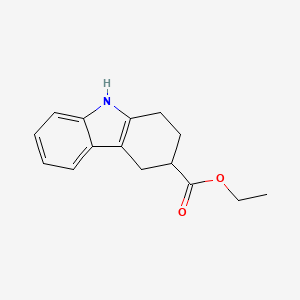

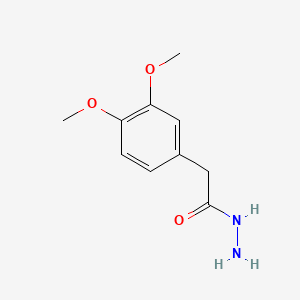

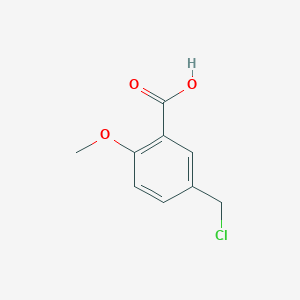

Molecular Structure Analysis

The InChI code for N’-(6-Chloropyridin-2-yl)formohydrazide is 1S/C6H6ClN3O/c7-5-2-1-3-6(9-5)10-8-4-11/h1-4H,(H,8,11)(H,9,10) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

N’-(6-Chloropyridin-2-yl)formohydrazide has a boiling point of 290.6°C at 760 mmHg . It should be stored in a dry, sealed place .科学的研究の応用

N'-(6-Chloropyridin-2-yl)formohydrazide is a chemical compound with potential applications in various scientific research fields. While specific studies directly focusing on this compound were not identified, insights into its potential applications can be inferred from research on related chemical structures and functionalities. The relevance of such compounds in scientific research spans from their role in organic synthesis to their applications in medicinal chemistry and materials science.

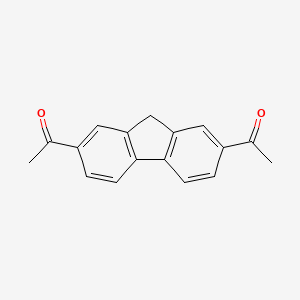

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, including pyridine analogs, have been extensively studied for their versatility as synthetic intermediates in organic synthesis and catalysis. These compounds are crucial for developing metal complexes, designing catalysts, and facilitating asymmetric synthesis. Their biological significance is highlighted by their potential in drug development, with applications ranging from anticancer to antibacterial activities (Li et al., 2019). This suggests that N'-(6-Chloropyridin-2-yl)formohydrazide could serve as a valuable intermediate or ligand in creating complex molecular architectures with significant biological activities.

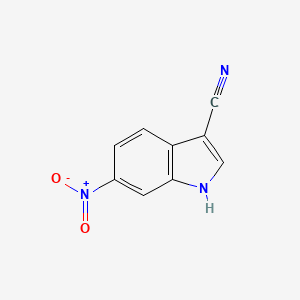

Medicinal Chemistry and Drug Development

The structural motif of N'-(6-Chloropyridin-2-yl)formohydrazide is reminiscent of heterocyclic compounds widely utilized in medicinal chemistry. The presence of nitrogen heterocycles is a common feature in a significant portion of FDA-approved pharmaceuticals, indicating the critical role these structures play in drug design and pharmacological activity (Vitaku et al., 2014). This underscores the potential of N'-(6-Chloropyridin-2-yl)formohydrazide and its derivatives in the development of new therapeutic agents, especially when considering its possible modifications and the introduction of pharmacophore groups to enhance biological activity.

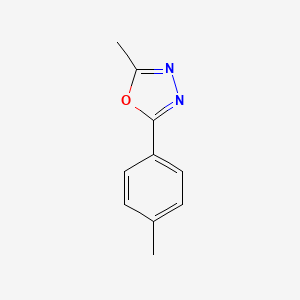

Materials Science and Polymer Chemistry

In materials science, the chemical flexibility and reactive nature of compounds like N'-(6-Chloropyridin-2-yl)formohydrazide could be exploited in synthesizing novel polymers or modifying existing materials to impart desired properties such as increased thermal stability, biocompatibility, or specific optical characteristics. The research on polymers derived from renewable resources, like 1,4:3,6-dianhydrohexitols, demonstrates the growing interest in incorporating unique functional groups into polymeric materials to achieve enhanced performance or sustainability (Fenouillot et al., 2010). N'-(6-Chloropyridin-2-yl)formohydrazide could thus play a role in the development of next-generation materials with specific electronic, optical, or mechanical properties.

Safety And Hazards

特性

IUPAC Name |

N-[(6-chloropyridin-2-yl)amino]formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-5-2-1-3-6(9-5)10-8-4-11/h1-4H,(H,8,11)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTWCUFAJMZIPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)NNC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60314913 |

Source

|

| Record name | N'-(6-Chloropyridin-2-yl)formohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(6-Chloropyridin-2-yl)formohydrazide | |

CAS RN |

66999-50-6 |

Source

|

| Record name | 66999-50-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(6-Chloropyridin-2-yl)formohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。